3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a complex organic compound with the molecular formula and a molecular weight of approximately 200.66 g/mol. This compound is notable for its structural features that include a tetrahydrothiopyrano ring fused to a pyrazole moiety. It is classified under the category of pyrano-pyrazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties .
The synthesis of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be approached through several methods. One effective route involves the use of multicomponent reactions that integrate various reagents to construct the desired structure efficiently. Recent advancements have highlighted green chemistry techniques that utilize microwave and ultrasound-assisted synthesis to enhance yields and reduce environmental impact .
The molecular structure of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole features:
InChI=1S/C9H13ClN2O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3
NALGXXJOCKNWPY-UHFFFAOYSA-N
.3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions due to its functional groups. Notably:
The mechanism of action of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole primarily involves its interaction with cellular targets:
The applications of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole span various fields:
This compound represents a significant advancement in the field of organic synthesis and medicinal chemistry due to its multifaceted roles and potential therapeutic applications.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2